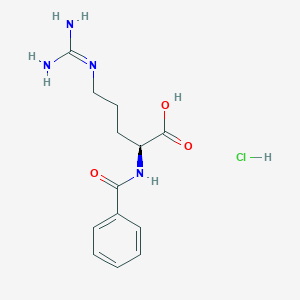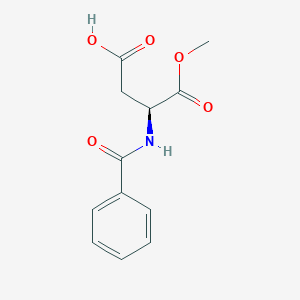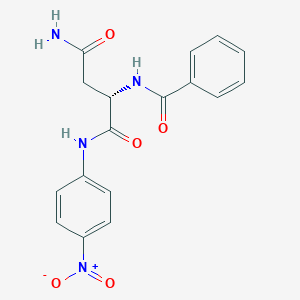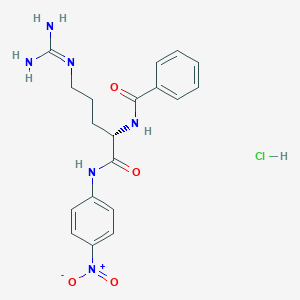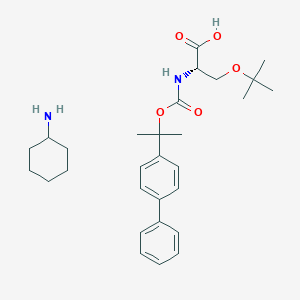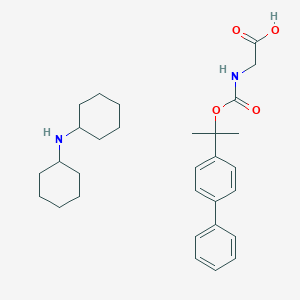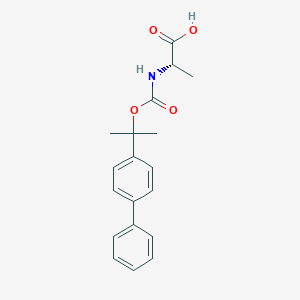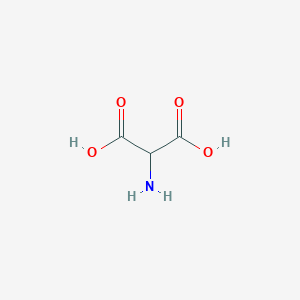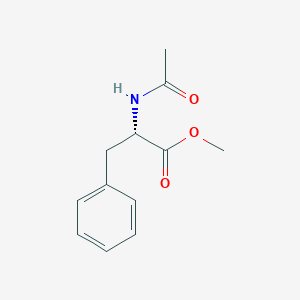
Methyl N-acetyl-L-phenylalaninate
Descripción general
Descripción
“Methyl N-acetyl-L-phenylalaninate” is a chemical compound with the molecular formula C12H15NO3 . It is an acetyl derivative of L-phenylalanine .
Synthesis Analysis
N-acetyl-L-phenylalanine is widely used as a reactant to synthesize methyl or ethyl esters of N-acetyl-L-phenylalanine, which are employed as versatile building blocks in peptide synthesis . The esterification of N-acetyl-L-phenylalanine was investigated as a model reaction .Molecular Structure Analysis
The molecular weight of “Methyl N-acetyl-L-phenylalaninate” is 221.2524 . The IUPAC Standard InChI is InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3, (H,13,14)/t11-/m0/s1 .Chemical Reactions Analysis
The esterification of N-acetyl-L-phenylalanine was investigated as a model reaction. The microwave irradiation was more effective in esterifying N-acetyl-L-phenylalanine than the conventional reflux method .Physical And Chemical Properties Analysis
“Methyl N-acetyl-L-phenylalaninate” has a molecular weight of 221.26 . It is a solid at room temperature . The density is 1.1±0.1 g/cm3, and the boiling point is 391.0±30.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
1. Chemical Resolution of DL-Phenylalanine Methyl Ester
- Methods of Application: The method involves the formation of a diastereomeric salt, which is then used to separate the enantiomers. The new resolving agent is readily available, non-toxic, and easily recoverable from the insoluble diastereomeric salt .
2. Synthesis of Anti-Inflammatory 2-(N-Acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA)
- Summary of Application: N-acetyl-L-phenylalanine is used in the synthesis of NAPA, a promising drug for the treatment of joint diseases .
- Methods of Application: The synthesis involves the amidation of N-acetyl-L-phenylalanine using TBTU and various bases. The study focused on reducing racemization during the amidation process .
- Results or Outcomes: The study found that using pyridine as a base can reduce racemization during the amidation process .
3. Biosynthesis of L-Phenylalanine in E. Coli
- Summary of Application: L-phenylalanine is an essential amino acid with various promising applications. The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .
- Methods of Application: An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-phenylalanine biosynthesis pathway comprises two modules .
- Results or Outcomes: The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .
4. Detoxification in Phenylketonuria
- Summary of Application: N-acetyl-L-phenylalanine is found in the blood and urine of people suffering from phenylketonuria .
- Methods of Application: In mammals, the short-chain N-acyl aromatic amino acids (NA-ArAAs) are likely involved in the detoxification of high cellular levels of short-chain organic acids and/or aromatic amino acids because of a metabolic defect .
- Results or Outcomes: The presence of N-acetyl-L-phenylalanine in the blood and urine of people suffering from phenylketonuria is one example .
5. Microwave-Assisted Esterification
- Summary of Application: This process involves the use of microwave radiation to assist in the esterification of N-acetyl-L-phenylalanine .
- Methods of Application: The method involves the use of microwave radiation to provide the energy needed for the esterification reaction .
- Results or Outcomes: The use of microwave radiation can significantly speed up the esterification process .
6. Synthesis of Pharmaceutically Active Compounds
- Summary of Application: N-acetyl-L-phenylalanine is used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .
- Methods of Application: The synthesis involves the amidation of N-acetyl-L-phenylalanine using various bases .
- Results or Outcomes: The study found that using pyridine as a base can reduce racemization during the amidation process .
Safety And Hazards
Propiedades
IUPAC Name |
methyl (2S)-2-acetamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHIFGXPVLPFD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-acetyl-L-phenylalaninate | |
CAS RN |
3618-96-0 | |
| Record name | Acetylphenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL N-ACETYL-L-PHENYLALANINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OI4S8B842 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

